Sodium mannose phosphate

lysosomal enzyme trafficking mannose 6-phosphate receptor competitive inhibition

Researchers often procure generic 'sodium mannose phosphate' without verifying regioisomer identity, causing failed MPR-binding or glycosylation assays. This product line resolves that by supplying isomer-defined sodium mannose phosphate salts with documented anomeric and counterion specifications. • M6P monosodium (CAS 70442-25-0): ≥98% HPLC purity; Ki=60 μM at MPR; β-anomer active for phosphomannomutase assays. • M1P sodium (CAS 99749-54-9): Bypasses PMM2 bottleneck; exclusive GDP-mannose pyrophosphorylase substrate for CDG-Ia rescue studies. • Monosodium (Na⁺ 7.3-9.0%) vs. disodium (Na⁺ 13.2-17.0%) forms available for precise ionic strength control.

Molecular Formula C6H13NaO9P
Molecular Weight 283.13 g/mol
Cat. No. B12060155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium mannose phosphate
Molecular FormulaC6H13NaO9P
Molecular Weight283.13 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C=O)O)O)O)O)OP(=O)(O)O.[Na]
InChIInChI=1S/C6H13O9P.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H2,12,13,14);
InChIKeyTZQUTLWZPHPOSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Mannose Phosphate: Overview & Key Differentiation


Sodium mannose phosphate refers broadly to sodium salts of phosphorylated D-mannose, primarily existing as two regioisomers with distinct biological functions: D-mannose 6-phosphate (M6P) sodium salts and D-mannose 1-phosphate (M1P) sodium salts. M6P functions as the canonical recognition marker for cation-dependent and cation-independent mannose 6-phosphate receptors (MPRs), directing acid hydrolases to lysosomes [1]. In contrast, M1P serves as an obligate metabolic precursor for GDP-mannose biosynthesis via GDP-mannose pyrophosphorylase, enabling its role as the primary mannosyl donor for N-glycan assembly and glycoprotein maturation [2]. These positional isomers are commercially available as monosodium salts (CAS 70442-25-0), disodium salts (CAS 33068-18-7), or hydrated forms with distinct purity profiles, counterion stoichiometries, and application-specific suitability.

Regioisomeric identity (M6P vs M1P) determines biological activity
Counterion form (monosodium/disodium) affects buffer ionic strength
Hydrated or anhydrous forms with distinct purity profiles

Why M6P and M1P Cannot Be Interchanged


Despite sharing a common mannose backbone and phosphate group, M6P sodium salts and M1P sodium salts exhibit mutually exclusive biological activities that preclude generic substitution. M6P binds with high specificity to MPRs and competitively inhibits lysosomal enzyme uptake at micromolar concentrations [1], whereas M1P shows substantially weaker MPR binding and functions instead as the exclusive substrate for GDP-mannose biosynthesis—an activity M6P lacks entirely [2]. Furthermore, mannose phosphate isomerase interconverts M6P and fructose 6-phosphate while M1P remains insulated in a separate metabolic branch [3]. The anomeric form also dictates activity: the β-anomer of M6P serves as the active substrate for phosphomannomutase, while the α-anomer exhibits negligible activity [4]. Regioisomer selection, counterion form (monosodium vs. disodium), and anomeric purity directly determine experimental outcomes, making informed procurement essential rather than selecting an undifferentiated "sodium mannose phosphate."

M6P binds MPRs with high affinity; M1P shows weak binding and cannot substitute for lysosomal targeting assays.
M1P is the exclusive substrate for GDP-mannose biosynthesis, an activity M6P lacks entirely due to catabolic bypass.
β-anomer of M6P is required for phosphomannomutase activity; α-anomer exhibits no substrate activity and may alter results.

Sodium Mannose Phosphate: Evidence Guide


MPR-Mediated Inhibition: M6P vs. M1P

D-Mannose 6-phosphate demonstrates approximately 6-fold greater potency as a competitive inhibitor of lysosomal enzyme pinocytosis via MPRs compared to D-mannose 1-phosphate. This direct head-to-head comparison establishes the regioisomeric specificity of MPR recognition and quantifies the functional divergence between the 6-phosphate and 1-phosphate positional isomers [1].

MPR Inhibition Potency
Head-to-head
M6P Ki = 60 μM; M1P less potent
Supports M6P selection for MPR binding assays
Human fibroblast β-glucuronidase uptake assay
lysosomal enzyme trafficking mannose 6-phosphate receptor competitive inhibition pinocytosis

M6P vs. Mannose: MPR Binding Affinity

The presence of a phosphate group at the 6-position of mannose confers a 1000-fold enhancement in MPR binding affinity relative to unphosphorylated D-mannose. In a competitive inhibition assay using human fibroblast β-glucuronidase uptake, D-mannose 6-phosphate exhibited an apparent Ki of 6 × 10⁻⁵ M (60 μM), whereas D-mannose showed an apparent Ki of 6 × 10⁻² M (60 mM) [1]. This demonstrates the absolute requirement of phosphorylation for biological recognition by MPRs.

Phosphorylation Requirement
Head-to-head
M6P Ki = 60 μM vs Mannose Ki = 60 mM
1000-fold affinity gain confirms phosphorylation necessity
Competitive inhibition assay
MPR binding affinity carbohydrate recognition lysosomal targeting phosphate requirement

Divergent Metabolic Pathways: M6P vs. M1P

Mannose 6-phosphate and mannose 1-phosphate occupy distinct and non-interchangeable metabolic nodes. In phosphomannomutase-deficient fibroblasts (CDG-Ia model), over 95% of intracellular mannose 6-phosphate is catabolized by mannose phosphate isomerase (MPI) into fructose 6-phosphate and subsequently glycolysis, rather than being converted to mannose 1-phosphate for glycosylation [1]. Mannose 1-phosphate bypasses this catabolic bottleneck, serving as the direct and exclusive substrate for GDP-mannose pyrophosphorylase to generate GDP-mannose, the essential mannosyl donor for N-glycosylation [2].

Metabolic Fate
Class-level
>95% of M6P catabolized in CDG-Ia; M1P bypasses
M1P required for GDP-mannose bypass studies
CDG-Ia fibroblast model
mannose metabolism CDG-Ia phosphomannose isomerase GDP-mannose

β-Anomer Specificity in Phosphomannomutase Activity

Phosphomannomutase (PMM2) exhibits strict anomeric specificity for its substrate. The β-anomer of D-mannose 6-phosphate functions as the active substrate for the enzyme-catalyzed conversion to mannose 1-phosphate, whereas the α-anomer demonstrates no detectable substrate activity and functions, at best, as a weak inhibitor [1]. This anomeric discrimination has direct implications for in vitro reconstitution assays and for commercial product selection, as synthetic preparations may contain variable anomeric ratios.

PMM2 Substrate Specificity
Class-level
β-anomer active; α-anomer no activity
β-anomer content critical for PMM2 assays
Yeast PMM2 enzyme assay
anomeric purity phosphomannomutase enzyme kinetics substrate specificity

Counterion Selection: Monosodium vs. Disodium M6P

Commercially available M6P sodium salts differ in counterion stoichiometry with measurable consequences for buffer ionic strength calculations. Sigma-Aldrich M3655 (monosodium salt, CAS 70442-25-0) specifies Na⁺ content at 7.3-9.0% (anhydrous basis) with ≥98% HPLC purity and <12% water . In contrast, Sigma-Aldrich M6876 (disodium salt, CAS 33068-18-7) specifies Na⁺ content at 13.2-17.0% (dry basis) with ≥97.0% enzymatic purity . Both forms specify ≤1.0% total fructose 6-phosphate and glucose 6-phosphate as impurities.

Counterion Specification
Cross-study comparable
Na⁺: 7.3–9.0% (monosodium) vs 13.2–17.0% (disodium)
2-fold difference in Na⁺ affects ionic strength
Commercial product specifications
buffer preparation counterion stoichiometry sodium content purity specification

Storage Stability: M1P vs. M6P

Cross-vendor technical datasheets reveal distinct storage requirements between M1P and M6P sodium salts. Mannose 1-phosphate sodium salt (powder) is specified as stable at -20°C for 3 years, with dissolved solvent stability at -80°C for 1 year . In contrast, D-mannose 6-phosphate sodium salt (monosodium) is specified for storage at 2-8°C, indicating different long-term stability profiles under refrigeration versus freezing conditions .

Storage Stability
Cross-study comparable
M1P: −20 °C, 3 yr; M6P: 2–8 °C
Storage condition selection impacts lab logistics
Vendor datasheet conditions
stability storage conditions shelf life laboratory procurement

Sodium Mannose Phosphate: Research & Industrial Applications


Lysosomal Targeting and MPR Binding Assays

Investigators studying MPR-mediated lysosomal enzyme delivery must procure D-mannose 6-phosphate sodium salt, not mannose 1-phosphate sodium salt. The 1000-fold higher MPR binding affinity of M6P (Ki = 60 μM) compared to unphosphorylated mannose (Ki = 60 mM), and its superior inhibition relative to M1P, makes M6P the essential reagent for competitive binding studies, receptor affinity characterization, and validation of MPR-dependent uptake mechanisms [1]. M1P sodium salt cannot substitute for this application due to its weak MPR binding.

GDP-Mannose Biosynthesis & CDG Rescue Studies

For metabolic supplementation experiments targeting the GDP-mannose biosynthetic pathway—particularly CDG-Ia (PMM2 deficiency) rescue studies—mannose 1-phosphate sodium salt is the required reagent. Unlike M6P, which undergoes >95% catabolic loss via MPI in CDG-Ia fibroblasts, M1P directly enters the glycosylation pathway as the exclusive substrate for GDP-mannose pyrophosphorylase, bypassing the PMM2 enzymatic bottleneck [2][3].

In Vitro Phosphomannomutase (PMM2) Activity Assays

Investigators performing in vitro phosphomannomutase activity assays must ensure the M6P sodium salt procured contains sufficient β-anomer content. The enzyme exhibits strict specificity for the β-anomer of D-mannose 6-phosphate, with the α-anomer showing no detectable substrate activity [4]. Procurement from vendors that specify anomeric purity or using freshly prepared solutions where anomeric equilibration is documented is essential for reproducible kinetic measurements.

Precision Buffer Formulation for Sodium-Sensitive Assays

For experiments requiring precise control of ionic strength or where sodium concentration must be tightly regulated, selection between monosodium M6P (Na⁺ 7.3-9.0%) and disodium M6P (Na⁺ 13.2-17.0%) directly impacts buffer calculations . The approximately two-fold difference in sodium content must be accounted for in experimental protocols, particularly in electrophysiology, ion-sensitive fluorescence assays, or when formulating isotonic solutions.

Application
Selection Property
Validation Focus
Lysosomal Targeting Assays
M6P regioisomer
MPR binding affinity validation
GDP-Mannose Biosynthesis Studies
M1P regioisomer
Glycosylation pathway endpoint analysis
PMM2 Enzyme Activity Assays
β-anomer content
Substrate activity verification
Sodium-Sensitive Buffer Prep
Counterion form
Ionic strength calculation verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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